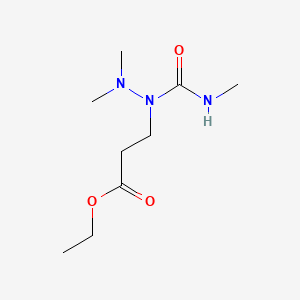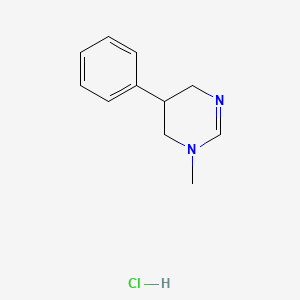
3-(2-(N-1-Methylethyl-2-propylamino)ethoxyimino)-2,3-dihydro-1H-benz(e)indene hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(N-1-Methylethyl-2-propylamino)ethoxyimino)-2,3-dihydro-1H-benz(e)indene hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate molecular structure, which includes a benzindene core and several functional groups that contribute to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(N-1-Methylethyl-2-propylamino)ethoxyimino)-2,3-dihydro-1H-benz(e)indene hydrochloride involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the benzindene core, followed by the introduction of the ethoxyimino and N-1-methylethyl-2-propylamino groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its desired form.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-(N-1-Methylethyl-2-propylamino)ethoxyimino)-2,3-dihydro-1H-benz(e)indene hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, resulting in the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to the formation of various substituted benzindene compounds.
Applications De Recherche Scientifique
3-(2-(N-1-Methylethyl-2-propylamino)ethoxyimino)-2,3-dihydro-1H-benz(e)indene hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used as a probe to investigate biological pathways and interactions at the molecular level.
Medicine: The compound has potential therapeutic applications, such as acting as a drug candidate for treating various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(2-(N-1-Methylethyl-2-propylamino)ethoxyimino)-2,3-dihydro-1H-benz(e)indene hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to the desired therapeutic effects. The compound’s unique structure allows it to bind selectively to its targets, enhancing its efficacy and reducing potential side effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-(N-1-Methylethyl-2-propylamino)ethoxyimino)-2,3-dihydro-1H-benz(e)indene
- 3-(2-(N-1-Methylethyl-2-propylamino)ethoxyimino)-2,3-dihydro-1H-benz(e)indene sulfate
Uniqueness
Compared to similar compounds, 3-(2-(N-1-Methylethyl-2-propylamino)ethoxyimino)-2,3-dihydro-1H-benz(e)indene hydrochloride exhibits unique properties, such as enhanced solubility and stability due to the presence of the hydrochloride salt. These characteristics make it more suitable for certain applications, particularly in the pharmaceutical industry.
Propriétés
Numéro CAS |
157596-30-0 |
|---|---|
Formule moléculaire |
C21H29ClN2O |
Poids moléculaire |
360.9 g/mol |
Nom IUPAC |
N-[2-[(Z)-1,2-dihydrocyclopenta[a]naphthalen-3-ylideneamino]oxyethyl]-N-propan-2-ylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C21H28N2O.ClH/c1-15(2)23(16(3)4)13-14-24-22-21-12-11-19-18-8-6-5-7-17(18)9-10-20(19)21;/h5-10,15-16H,11-14H2,1-4H3;1H/b22-21-; |
Clé InChI |
RXORLHLSZZLIJR-SVXKRPBISA-N |
SMILES isomérique |
CC(C)N(CCO/N=C\1/CCC2=C1C=CC3=CC=CC=C23)C(C)C.Cl |
SMILES canonique |
CC(C)N(CCON=C1CCC2=C1C=CC3=CC=CC=C23)C(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




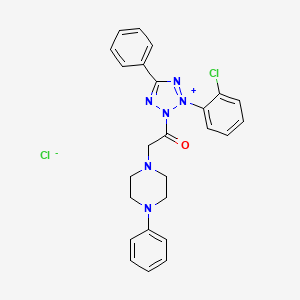

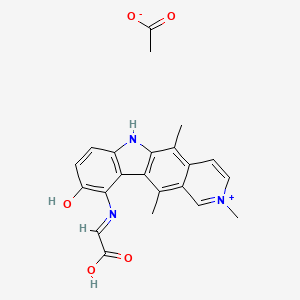
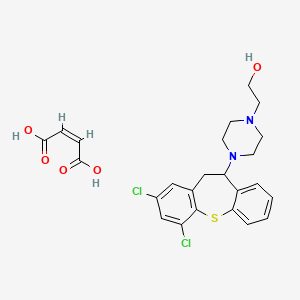


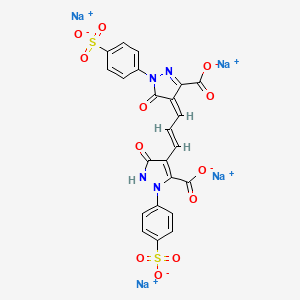

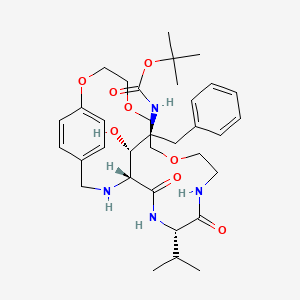
![3,5-dicarboxybenzenesulfonate;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium](/img/structure/B12757002.png)
